N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Mechanism of Action
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure, the route of administration, and individual patient characteristics .
The action environment, including factors such as pH, temperature, and the presence of other substances, can also affect a compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
It has been suggested that the compound may have anti-inflammatory properties . It has been shown to inhibit the COX-1 enzyme, which plays a key role in inflammation .
Cellular Effects
Based on its potential anti-inflammatory properties, it may influence cell function by modulating inflammatory responses .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level by inhibiting the COX-1 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide include:
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides .
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides .
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11(2)13-8-9-14-15(10-13)21-17(18-14)19-16(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXYQCZCHAMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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